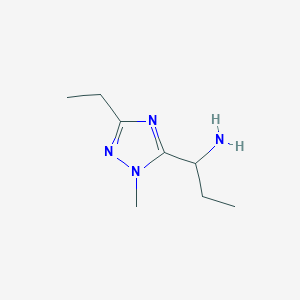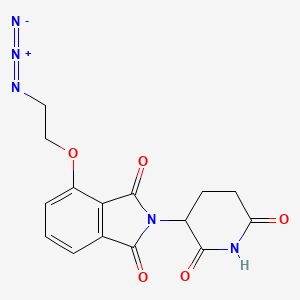
(3-Methylidenecyclobutyl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylidenecyclobutyl)(phenyl)methanol is an organic compound with the molecular formula C11H12O It is characterized by a cyclobutyl ring substituted with a methylene group and a phenyl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenecyclobutyl)(phenyl)methanol typically involves the reaction of cyclobutylmethyl ketone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C for the Grignard reaction
Hydrolysis: Aqueous acid (e.g., HCl) at room temperature
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylidenecyclobutyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions where the hydroxyl group is replaced by a halogen using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at 0°C to room temperature.
Substitution: SOCl2 in pyridine at room temperature.
Major Products
Oxidation: (3-Methylidenecyclobutyl)(phenyl)ketone
Reduction: this compound
Substitution: (3-Methylidenecyclobutyl)(phenyl)chloride
Applications De Recherche Scientifique
(3-Methylidenecyclobutyl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Methylidenecyclobutyl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Methylidenecyclobutyl)methanol
- (3-Methylidenecyclobutyl)(phenyl)ketone
- (3-Methylidenecyclobutyl)(phenyl)chloride
Uniqueness
(3-Methylidenecyclobutyl)(phenyl)methanol is unique due to the presence of both a cyclobutyl ring and a phenyl group, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H14O |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(3-methylidenecyclobutyl)-phenylmethanol |
InChI |
InChI=1S/C12H14O/c1-9-7-11(8-9)12(13)10-5-3-2-4-6-10/h2-6,11-13H,1,7-8H2 |
Clé InChI |
VBVFIHFTVRXCTK-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13536061.png)





![5-(Ethylsulfonyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536089.png)







